molecular formula C12H18O B1600894 1-Phenylhexan-3-ol CAS No. 2180-43-0

1-Phenylhexan-3-ol

Cat. No. B1600894
CAS RN: 2180-43-0
M. Wt: 178.27 g/mol
InChI Key: BVMATMQPPAAFMG-UHFFFAOYSA-N
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Description

1-Phenylhexan-3-ol is a colorless liquid that belongs to the class of organic compounds known as fatty alcohols. It is used in the synthesis of various chemicals, including fragrances, flavors, and surfactants. This compound has also been the subject of scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Synthesis and Chemical Applications

1-Phenylhexan-3-ol has been utilized in various chemical syntheses and applications. For instance, it has been involved in the preparation of various 1-phenyl-1H-pyrazole derivatives, demonstrating its versatility as a synthon. These derivatives are substituted at multiple positions, indicating a broad utility in chemical synthesis (Arbačiauskienė et al., 2009). Additionally, studies have focused on the syntheses and specific rotations of 1-Phenylhexan-3-ol and its derivatives, optimizing conditions for esterification reactions and confirming computational predictions of specific rotations (Liao et al., 2008).

Biological and Environmental Interactions

The compound has shown interesting biological interactions. For example, a study on Penicillium paneum revealed that 1-octen-3-ol, a structurally similar compound, inhibits conidia germination and affects membrane permeability and protein composition, indicating potential antimicrobial or fungistatic properties (Chitarra et al., 2005). Furthermore, in the context of pest control, certain derivatives of 1-Phenylhexan-3-ol have been synthesized and tested against various fungal plant pathogens, showing effectiveness in certain cases (Arnoldi et al., 1982).

Applications in Analytical Chemistry

1-Phenylhexan-3-ol has also found applications in analytical chemistry. For instance, a method was developed for determining 3-mercaptohexan-1-ol (a structurally related compound) in wine and grape juice using gas chromatography, indicating the relevance of 1-Phenylhexan-3-ol and its derivatives in food and beverage analysis (Capone et al., 2011).

properties

IUPAC Name

1-phenylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMATMQPPAAFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439916
Record name 1-phenylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylhexan-3-ol

CAS RN

2180-43-0
Record name 1-phenylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
O OH - Org. Synth, 2011 - bris.ac.uk
1 L flask containing a 40 mm magnetic stirring bar is charged with 3-phenylpropan-1-ol (Note 1, 51.0 mL, 51.1 g, 375 mmol, 1.00 equiv), N, N-diisopropylcarbamoyl chloride (Note 1, …
Number of citations: 25 www.bris.ac.uk
MB Watson, GW Youngson - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
The configuration of (+)-2,3-diphenylpropanoic acid has been related to that of (R)-(–)-2-phenylpropanoic acid by converting both acids into (+)-1,2-diphenylpropane. The configuration …
Number of citations: 13 pubs.rsc.org
Y Zhou, J Dong, F Zhang, Y Gong - The Journal of Organic …, 2011 - ACS Publications
A small library of C 1 -symmetric chiral diamines (L1−L9) was constructed via condensing exo-(−)-bornylamine or (+)-(1S,2S,5R)-menthylamine with various Cbz-protected amino acids. …
Number of citations: 152 pubs.acs.org
Y Liu, CS Da, SL Yu, XG Yin, JR Wang… - The Journal of …, 2010 - ACS Publications
Because of the high reactivity of Grignard reagents, a direct, highly enantioselective Grignard reaction with aldehydes has rarely been disclosed. In this report, Grignard reagents were …
Number of citations: 56 pubs.acs.org
BS Pilgrim, AE Gatland, CHA Esteves… - Organic & …, 2016 - pubs.rsc.org
The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide (an α-arylation) furnishes a protected 1,5-dicarbonyl moiety that can be cyclized to an …
Number of citations: 35 pubs.rsc.org
ZL Guo, S Zhong, YB Li, G Lu - Tetrahedron: Asymmetry, 2011 - Elsevier
The catalytic asymmetric Henry reaction of nitromethane to various aldehydes has been developed using a chiral binaphthylazepine derived amino alcohol and Cu(OAc) 2 ·H 2 O as the …
Number of citations: 46 www.sciencedirect.com
H Xiao - 2018 - repositories.lib.utexas.edu
In the first chapter, the first example of transfer hydrogenative cross-couplings of styrene with primary alcohols is reported. Using RuHCl(CO)(PCy₃)₂ as the precatalyst, AgOTf or …
Number of citations: 0 repositories.lib.utexas.edu
HM Holst - 2023 - search.proquest.com
Formation of phenonium ions through anchimeric assistance (neighboring-group participation) of aryl rings has been known since 1949. Although these reactive intermediates have …
Number of citations: 0 search.proquest.com
M Ori, N Toda, K Takami, K Tago, H Kogen - Tetrahedron, 2005 - Elsevier
An efficient methodology for the synthesis of 2,2,3-trisubstituted tetrahydroquinolines has been developed, which involves the triphenylphosphine–CCl 4 -mediated stereospecific …
Number of citations: 55 www.sciencedirect.com
D Huang - 2016 - conservancy.umn.edu
Pironetin is a natural product with potent antiproliferative activity against various cancer cell lines including ovarian cancer. Pironetin is proposed to inhibit cell division via formation of a …
Number of citations: 0 conservancy.umn.edu

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